molecular formula C31H35ClF2N8O2S B12397689 Trk/alk-IN-1

Trk/alk-IN-1

货号: B12397689
分子量: 657.2 g/mol
InChI 键: NZIBMWIIYQHEQI-MHZLTWQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trk/alk-IN-1 is a potent dual inhibitor of tropomyosin receptor kinase (TRK) and anaplastic lymphoma kinase (ALK). These kinases are implicated in various malignancies, making this compound a valuable compound in cancer research and treatment .

准备方法

The synthesis of Trk/alk-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy .

化学反应分析

Trk/alk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

科学研究应用

Trk/alk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and ALK kinases. In biology and medicine, it is employed in cancer research to understand the molecular mechanisms of kinase inhibition and to develop targeted therapies. In the industry, this compound is used in the development of new drugs and therapeutic agents .

作用机制

Trk/alk-IN-1 functions as an ATP competitor, inhibiting the activity of TRK and ALK kinases. This inhibition suppresses cancer cell proliferation by blocking downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. The inhibition of these pathways shifts the balance in favor of apoptosis, resulting in tumor shrinkage .

相似化合物的比较

Trk/alk-IN-1 is compared with other similar compounds such as larotrectinib, entrectinib, and repotrectinib. While these compounds also inhibit TRK and ALK kinases, this compound is unique in its dual inhibition capability and its efficacy against multiple drug-resistant mutations. This makes it a valuable compound in overcoming resistance in cancer treatment .

属性

分子式

C31H35ClF2N8O2S

分子量

657.2 g/mol

IUPAC 名称

(2S)-1-[5-chloro-2-(3,5-difluoroanilino)pyrimidin-4-yl]-N-[4-(4-methylpiperazin-1-yl)-3-(thiomorpholine-4-carbonyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H35ClF2N8O2S/c1-39-7-9-40(10-8-39)26-5-4-22(18-24(26)30(44)41-11-13-45-14-12-41)36-29(43)27-3-2-6-42(27)28-25(32)19-35-31(38-28)37-23-16-20(33)15-21(34)17-23/h4-5,15-19,27H,2-3,6-14H2,1H3,(H,36,43)(H,35,37,38)/t27-/m0/s1

InChI 键

NZIBMWIIYQHEQI-MHZLTWQESA-N

手性 SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)[C@@H]3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6

规范 SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3CCCN3C4=NC(=NC=C4Cl)NC5=CC(=CC(=C5)F)F)C(=O)N6CCSCC6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。